molecular formula C13H8ClFINO B14910406 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide

Cat. No.: B14910406
M. Wt: 375.56 g/mol
InChI Key: CYYGFVOIKRVLBH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide is a high-purity chemical reagent designed for research and development applications in laboratory settings. This multi-halogenated benzamide compound features a distinct molecular architecture that is of significant interest in medicinal chemistry and pharmaceutical research. Its structure, incorporating chloro, fluoro, and iodo substituents on a benzanilide scaffold, is characteristic of compounds frequently investigated for their potential biological activity . The presence of iodine on the aniline ring makes it a valuable intermediate for further synthetic modification, particularly in metal-catalyzed cross-coupling reactions, which are a cornerstone of modern drug discovery processes . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data to ensure identity and purity, supporting the integrity of your experimental results. Researchers can leverage this chemical in the exploration of new pharmacologically active molecules, the development of targeted chemical libraries, and as a building block in organic synthesis.

Properties

Molecular Formula

C13H8ClFINO

Molecular Weight

375.56 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H8ClFINO/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,(H,17,18)

InChI Key

CYYGFVOIKRVLBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)I

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methods

Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

The acyl chloride intermediate is typically prepared via oxidation or chlorination of the corresponding toluene derivative.

Chromyl Chloride Oxidation

A method adapted from halogenated benzaldehyde synthesis involves oxidizing 2-chloro-6-fluorotoluene with chromyl chloride (CrO₂Cl₂) under anhydrous conditions:
$$
\text{2-Chloro-6-fluorotoluene} + \text{CrO}2\text{Cl}2 \rightarrow \text{2-Chloro-6-fluorobenzoyl chloride} + \text{byproducts}
$$
Conditions :

  • Solvent: Dichloromethane (DCM), 0–5°C
  • Reaction Time: 4–6 hours
  • Yield: 68–72%.
Thionyl Chloride-Mediated Chlorination

Direct chlorination of 2-chloro-6-fluorobenzoic acid using thionyl chloride (SOCl₂) is widely employed:
$$
\text{2-Chloro-6-fluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Chloro-6-fluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :

  • Reflux in toluene, 3 hours
  • Yield: 85–90%.

Amidation with 2-Iodoaniline

The acyl chloride reacts with 2-iodoaniline to form the target amide. Two primary methods are documented:

Schotten-Baumann Reaction

A classical approach using aqueous base:

  • Procedure :
    • Dissolve 2-iodoaniline (1.0 equiv) in tetrahydrofuran (THF).
    • Add 2-chloro-6-fluorobenzoyl chloride (1.1 equiv) and triethylamine (1.0 equiv).
    • Stir at room temperature for 24 hours.
  • Workup :
    • Dilute with ethyl acetate, wash with 5% NaHCO₃ and brine.
    • Dry over MgSO₄ and purify via silica gel chromatography.

      Yield : 89–92%.
Catalytic Coupling with (IPr)CuCl

A patent-derived method employs an N-heterocyclic carbene copper complex for enhanced efficiency:

  • Catalyst : (IPr)CuCl (5 mol%).
  • Conditions :
    • Solvent: Dioxane, 100°C, 16 hours.
    • Substrate Ratio: 1:1 (acyl chloride:aniline).

      Yield : 78–82%.

Comparative Analysis of Methods

Parameter Chromyl Chloride Oxidation Thionyl Chloride Chlorination Schotten-Baumann Catalytic Coupling
Yield (%) 68–72 85–90 89–92 78–82
Reaction Time (hours) 4–6 3 24 16
Scalability Moderate High High Moderate
Byproduct Handling Complex Simple Simple Moderate
Cost Efficiency Low Moderate High Low

Thionyl chloride chlorination coupled with Schotten-Baumann amidation emerges as the most efficient route, balancing yield and practicality. Catalytic methods, while innovative, face limitations in catalyst cost and scalability.

Mechanistic Insights

The amidation proceeds via nucleophilic acyl substitution:

  • Acyl Chloride Activation : Triethylamine deprotonates the aniline, enhancing nucleophilicity.
  • Attack by 2-Iodoaniline : The amine nitrogen attacks the electrophilic carbonyl carbon.
  • Cl⁻ Elimination : Formation of the amide bond with concurrent release of HCl.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro, fluoro, and iodo substituents on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as halogens.

    Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-iodophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogues and their distinguishing features:

Compound Name Substituents (Benzamide Core) Molecular Weight (g/mol) Key Biological/Physical Properties Reference
2-Chloro-6-fluoro-N-(2-iodophenyl)benzamide Cl, F (positions 2,6); 2-Iodo (N-phenyl) 379.56 Potential G-quadruplex binder (hypothesized)
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Cl, F (positions 2,6); 4-OH (N-phenyl) 265.67 Increased solubility due to -OH group
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide Cl (position 2); NH₂ (position 5); 2-F (N-phenyl) 264.68 Enhanced hydrogen-bonding capacity
2-Amino-6-fluoro-N-phenylbenzamide NH₂ (position 2); F (position 6) 230.24 DNA intercalation potential
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br, F, Cl; trifluoropropoxy group ~432.0 (estimated) High lipophilicity; enzyme inhibition

Key Research Findings

Substituent Effects on DNA/RNA Binding: Chloro-fluoro groups at positions 2 and 6 (as in the target compound) are critical for forming hydrogen bonds with nucleic acid residues (e.g., DG11 and DT12 in Tel2 DNA) .

Pharmacological Implications: Neuroleptic Activity: Benzamide derivatives such as tiapride and sulpiride () share structural similarities but lack halogenation at the N-phenyl group, suggesting that iodine substitution may alter receptor affinity or metabolic stability. Anticancer Potential: Analogues like 2-chloro-6-fluoro-N-(4-fluoro-1-methyl-indazol-3-yl)benzamide exhibit inhibitory effects on ribonucleotide reductase (), a target for chemotherapeutics.

Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-chloro-6-fluorobenzoyl chloride and 2-iodoaniline, analogous to methods used for Intermediate 30 in (90% yield under optimized conditions). By contrast, hydroxyl- or amino-substituted derivatives (e.g., ) require additional protection/deprotection steps to avoid side reactions.

Structure-Activity Relationship (SAR) Insights

  • Halogenation :
    • Chloro and fluoro substituents at positions 2 and 6 enhance electron-deficient character , improving interactions with nucleic acids or enzyme active sites .
    • Iodine’s large atomic radius increases steric hindrance but may improve binding specificity in macromolecular targets.
  • Polar groups (e.g., -OH in ) improve aqueous solubility but may reduce membrane permeability.

Q & A

Q. What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-iodophenyl)benzamide, and how are intermediates optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with halogenated benzaldehyde precursors. For example:

Precursor Preparation : 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1) is synthesized via fluorination/chlorination of benzaldehyde derivatives using HF or Cl₂ under controlled conditions .

Amide Coupling : The benzaldehyde is converted to benzamide via condensation with 2-iodoaniline. Reagents like EDCI/HOBt or DCC are used to activate carboxylic acids, ensuring high coupling efficiency.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is employed to isolate the final product.
Critical Parameters : Reaction temperatures (0–60°C), stoichiometric ratios (1:1.2 for amine:acid), and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis or dehalogenation. Yield optimization studies suggest 70–85% efficiency for the final coupling step .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns. Key signals include aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.3 ppm), and fluorine/chlorine coupling effects .
  • Mass Spectrometry : High-resolution EI-MS or ESI-MS confirms molecular weight (e.g., m/z 429.9 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Amide C=O stretches (~1680 cm⁻¹) and aromatic C-Cl/C-F vibrations (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions of this compound with biological targets like G-quadruplex DNA?

Methodological Answer:

  • Target Selection : Prioritize structurally resolved targets (e.g., Telomeric DNA TERRA2, PDB ID 6XJM) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite with parameters:
    • Grid Box : Centered on G-quadruplex binding pockets (coordinates based on co-crystallized ligands).
    • Scoring : AMBER force fields assess hydrogen bonding (e.g., amide-NH to DG5 furanose oxygen) and π-π stacking (fluorophenyl to nucleobases) .
  • Validation : Compare docking poses with experimental data (e.g., ITC binding constants, ΔG ~ -8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Data Triangulation :
    • Assay Conditions : Compare MIC values (e.g., 2–8 µg/mL for M. tuberculosis vs. IC₅₀ ~ 12 µM for HeLa cells) under standardized protocols (CLSI guidelines) .
    • Structural Analogues : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on activity .
    • Mechanistic Studies : Use fluorescence quenching (e.g., SYBR Green displacement) to confirm DNA binding vs. enzyme inhibition (e.g., topoisomerase assays) .

Q. What computational methods predict the compound’s physicochemical properties for drug-likeness?

Methodological Answer:

  • QSAR/QSPR Models : Utilize tools like CC-DPS (patented QSQN technology) to calculate logP (predicted ~3.2), solubility (≈0.05 mg/mL in water), and polar surface area (85 Ų) .
  • ADMET Prediction : SwissADME or ADMETLab2.0 assess bioavailability (e.g., Lipinski violations: 0), cytochrome P450 inhibition (CYP3A4 IC₅₀ > 10 µM), and BBB permeability (low) .

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